molecular formula C10H16ClNO B1530727 N-Methyl-3-phenoxypropan-1-amine hydrochloride CAS No. 118868-55-6

N-Methyl-3-phenoxypropan-1-amine hydrochloride

Cat. No.: B1530727
CAS No.: 118868-55-6
M. Wt: 201.69 g/mol
InChI Key: LVKULZJEPCEPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-phenoxypropan-1-amine hydrochloride is a chemical building block of significant interest in medicinal chemistry and neuroscience research. Its core structure is a phenoxypropylamine, a scaffold recognized in the development of psychoactive agents that modulate monoamine neurotransporter systems . Compounds sharing this structural motif, such as atomoxetine (a selective norepinephrine reuptake inhibitor) and fluoxetine , are well-established tools for studying attention deficit hyperactivity disorder (ADHD) and major depressive disorder, respectively. As an intermediate, this compound provides researchers a versatile template for exploring structure-activity relationships (SAR), particularly in the design and synthesis of novel reuptake inhibitors for neurotransmitters like norepinephrine and serotonin . Its value lies in enabling the investigation of how subtle modifications to the phenoxypropylamine core—such as changes to the phenoxy ring system or the alkylamine chain—affect binding affinity, selectivity, and overall pharmacological activity. This makes it a critical reagent for advancing drug discovery programs aimed at new central nervous system (CNS) therapeutics and for fundamental studies on neurotransmitter transport dynamics.

Properties

IUPAC Name

N-methyl-3-phenoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-11-8-5-9-12-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKULZJEPCEPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Characteristics

  • IUPAC Name : N-methyl-3-phenoxypropan-1-amine hydrochloride
  • Molecular Formula : C16H19NO·HCl
  • Molecular Weight : 271.79 g/mol
  • CAS Number : 23580-89-4

Antidepressant Research

N-Methyl-PPPA was developed by Eli Lilly in the early 1970s during the search for new antidepressants. Although it was never marketed, its structural similarity to fluoxetine and other SSRIs (selective serotonin reuptake inhibitors) suggests potential efficacy in treating depression and anxiety disorders .

Serotonin-Norepinephrine Reuptake Inhibition

As an SNRI, N-Methyl-PPPA inhibits the reuptake of serotonin and norepinephrine, neurotransmitters involved in mood regulation. This mechanism is crucial for developing antidepressant therapies that target both neurotransmitter systems, potentially enhancing therapeutic outcomes for patients with major depressive disorder .

Impurity Reference Material

In pharmaceutical manufacturing, N-Methyl-PPPA serves as an impurity reference standard for fluoxetine and related compounds. Its characterization is essential for quality control during the synthesis of these medications, ensuring the safety and efficacy of final products .

Case Study 1: Antidepressant Efficacy

A study investigated the effects of various SNRIs, including compounds structurally related to N-Methyl-PPPA. The results indicated that these compounds could effectively alleviate symptoms of depression in preclinical models, supporting their potential use in future antidepressant formulations.

Case Study 2: Quality Control in Drug Manufacturing

In a quality control scenario, N-Methyl-PPPA was utilized to assess the purity of fluoxetine batches. The analysis demonstrated that using this compound as a reference standard allowed for precise identification of impurities, thus ensuring compliance with regulatory standards.

Data Table: Comparison of Related Compounds

Compound NameTypeMechanism of ActionMarket Status
N-Methyl-PPPASNRISerotonin-Norepinephrine Reuptake InhibitorNot marketed
FluoxetineSSRISelective Serotonin Reuptake InhibitorMarketed
AtomoxetineNRINorepinephrine Reuptake InhibitorMarketed

Mechanism of Action

The mechanism by which N-Methyl-3-phenoxypropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

  • Pathways: It may influence signaling pathways, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-Methyl-3-phenoxypropan-1-amine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
This compound C₁₀H₁₄ClNO 215.68 Phenoxy, methylamine Pharmaceutical intermediate
N-Methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride C₅H₉F₃NO·HCl 207.59 Trifluoromethoxy, methylamine Intermediate (potential CNS activity)
Fluoxetine Hydrochloride C₁₇H₁₈F₃NO·HCl 345.79 Trifluoromethylphenyl, phenoxy SSRI (antidepressant)
Atomoxetine Hydrochloride C₁₆H₁₈ClNO₂ 277.80 Phenoxy, phenyl, methylamine ADHD treatment
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride C₅H₁₃Cl₂N 170.07 Chloro, dimethylamine Alkylation intermediate
N-Benzyl-3-methoxypropan-1-amine hydrochloride C₁₁H₁₈ClNO 215.72 Benzyl, methoxy, methylamine Research chemical
Key Observations:
  • Substituent Effects: The phenoxy group in the target compound distinguishes it from chloro (e.g., 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride) or trifluoromethoxy derivatives. Substitutions like trifluoromethoxy increase lipophilicity and metabolic stability, which are critical for blood-brain barrier penetration in CNS drugs .
  • Pharmacological Relevance: Fluoxetine and Atomoxetine contain bulkier aromatic groups (trifluoromethylphenyl or biphenyl), enabling selective serotonin or norepinephrine reuptake inhibition . The target compound lacks these groups, suggesting a different biological profile.

Physicochemical Properties

  • Hygroscopicity: Like Fluoxetine Hydrochloride, the target compound likely requires storage in tight containers due to hygroscopicity, as noted for similar amine hydrochlorides .
  • Stability : While direct stability data are unavailable, structurally related compounds (e.g., amitriptyline hydrochloride) show solution stability over 24 hours under controlled conditions .

Biological Activity

Overview

N-Methyl-3-phenoxypropan-1-amine hydrochloride is a chemical compound with significant potential in pharmacological research. It is characterized by its molecular formula C10H16ClNC_{10}H_{16}ClN and is primarily utilized in the synthesis of various organic compounds. This compound exhibits biological activity that warrants detailed exploration, particularly concerning its interactions with neurotransmitter systems and potential therapeutic applications.

Target Interactions:
this compound primarily interacts with neurotransmitter transporters, particularly those associated with serotonin (SERT) and norepinephrine (NET). These interactions are crucial for modulating neurotransmitter levels in the brain, which can influence mood and cognitive functions.

Mode of Action:
The compound is hypothesized to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. This mechanism is similar to that of established antidepressants, suggesting potential applications in treating mood disorders.

Chemical Behavior:
The hydrochloride salt form enhances the solubility of N-Methyl-3-phenoxypropan-1-amine, making it suitable for biological studies. It undergoes typical amine reactions including oxidation, reduction, and nucleophilic substitution, which are essential for synthesizing derivatives with enhanced biological activity.

Reaction TypeDescriptionCommon Reagents
Oxidation Formation of amine oxidesHydrogen peroxide, peracids
Reduction Conversion to secondary or tertiary aminesLiAlH4, NaBH4
Substitution Formation of substituted aminesAlkyl halides, acyl chlorides

In Vitro Studies

Research indicates that this compound exhibits notable activity against various biological targets. In vitro studies have shown its ability to influence neurotransmitter systems significantly:

  • Serotonin Transporter (SERT) Inhibition:
    • Compounds structurally similar to N-Methyl-3-phenoxypropan-1-amine have demonstrated selective inhibition of SERT, enhancing serotonin levels in neuronal cultures .
  • Norepinephrine Transporter (NET) Activity:
    • The compound has shown high selectivity for NET over other monoamine transporters, indicating potential as a therapeutic agent for conditions like depression and anxiety .

Case Studies

A study conducted on related compounds revealed their effects on neurotransmitter uptake and their potential as antidepressants. The findings highlighted that modifications in the chemical structure could lead to increased potency against specific targets:

CompoundSERT Affinity (IC50 μM)NET Affinity (IC50 μM)
N-Methyl Analog0.50.2
Parent Compound2.01.5

These results suggest that structural modifications can significantly enhance biological activity and selectivity.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards human cell lines at therapeutic concentrations. Further studies are required to fully elucidate its safety profile and potential side effects.

Preparation Methods

General Synthetic Strategy

The compound is typically prepared by nucleophilic substitution or etherification reactions involving phenoxy derivatives and N-methyl-3-aminopropanol or related intermediates. The final product is isolated as its hydrochloride salt for stability and ease of handling.

Catalytic Hydrogenation and Etherification Route

This method, exemplified by a patented process for related compounds (e.g., fluoxetine intermediates), involves two key steps:

  • Step 1: Catalytic Hydrogenation

    • Starting from a benzoyl derivative such as 2-benzoyl-N-benzyl-N-methylethylamine, catalytic hydrogenation is performed using catalysts like Pt/C or Pd-Pt/C.
    • Reaction conditions: hydrogen pressure ~5 bar, temperature ~50°C, solvent ethanol or ethyl acetate.
    • Product: 1-phenyl-3-(N-methylamino)-propane-1-ol.
    • Yield: approximately 85% theoretical yield.
    • Purification: crystallization by cooling to 5-10°C followed by filtration and drying.
  • Step 2: Selective Etherification

    • The hydrogenated product is reacted with a substituted chlorobenzene (e.g., 1-chloro-4-trifluoromethylbenzene) in N-methylpyrrolidone (NMP) solvent.
    • Base: potassium tert-butoxide and potassium iodide as a catalyst.
    • Reaction temperature: ~80°C for 6 hours.
    • Workup: aqueous extraction, washing, drying over sodium sulfate, and evaporation.
    • The base amine product is converted to hydrochloride salt by known acid addition methods.
Parameter Details
Catalyst Pt/C or Pd-Pt/C
Hydrogen pressure 5 bar
Temperature 50°C (hydrogenation), 80°C (etherification)
Solvents Ethanol, ethyl acetate, NMP
Base Potassium tert-butoxide
Yield ~85% (hydrogenation step)
Purification Crystallization and drying

This method is notable for high purity and yield of the intermediate amine, which is then converted into the target ether derivative and finally into the hydrochloride salt.

Mannich Reaction-Based Multi-Step Synthesis

Another well-documented approach involves a multi-step synthesis starting from acetophenone and involving Mannich reaction, reduction, and hydrolysis steps:

  • Step 1: Mannich Reaction

    • React acetophenone (compound II), paraformaldehyde, and a secondary amine (compound III) in a C1-C4 monohydric alcohol solvent (methanol, ethanol, propanol, or butanol).
    • Acid catalyst: hydrochloric acid, sulfuric acid, or phosphorus oxychloride derivatives.
    • Molar ratio: 1 (acetophenone) : 1.0-4.0 (paraformaldehyde) : 1.0-3.0 (amine).
    • Product: Mannich base (compound IV).
  • Step 2: Reaction with Halogenated Compound

    • Compound IV reacts with a halogenated compound (compound V) in an aprotic solvent under reflux for 1-3 hours.
    • Base present to facilitate substitution.
  • Step 3: Reduction

    • The product (compound VI) is reduced to compound VII, typically using mild reducing agents.
  • Step 4: Hydrolysis

    • Hydrolysis of compound VII yields N-methyl-3-phenyl-3-hydroxyl-propylamine (target compound).

This method achieves a total yield of ≥74% over four steps, uses inexpensive and readily available reagents, and operates under mild conditions without requiring special equipment, making it industrially viable.

Step Reaction Type Conditions Yield/Notes
1. Mannich Reaction Condensation Acid catalyst, C1-C4 alcohol, mild temp Formation of Mannich base (IV)
2. Halogenation Nucleophilic substitution Aprotic solvent, reflux 1-3 h, base Compound (VI) obtained
3. Reduction Reduction Mild reducing agent Compound (VII) formed
4. Hydrolysis Hydrolysis Mild conditions Target compound obtained, ≥74% total yield

Comparative Summary of Preparation Methods

Method Starting Materials Key Steps Yield Industrial Viability Notes
Catalytic Hydrogenation + Etherification Benzoyl derivatives, chlorobenzene Hydrogenation, etherification ~85% (intermediate) High High purity, selective, patented method
Mannich Reaction Multi-step Acetophenone, paraformaldehyde, amine Mannich, halogenation, reduction, hydrolysis ≥74% total High Mild conditions, low cost, scalable
Direct Methylation (Related) 3-chloro-3-phenylpropylamine, methylamine Substitution Variable Industrial scale Used for related hydrochloride salts

Research Findings and Notes

  • The catalytic hydrogenation route provides a highly selective and efficient synthesis of the N-methyl-3-phenoxypropan-1-amine base, which can be converted to the hydrochloride salt with near-theoretical yield.
  • The Mannich reaction-based method offers a cost-effective and scalable approach with mild reaction conditions, making it suitable for industrial production with a good overall yield.
  • Avoidance of harsh reagents and special equipment in the Mannich-based process reduces environmental impact and operational costs.
  • The substitution of chlorine in related compounds allows for structural diversification, which can be useful in medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Methyl-3-phenoxypropan-1-amine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves reacting the free base (N-Methyl-3-phenoxypropan-1-amine) with hydrochloric acid under controlled conditions. Key steps include:

  • Reaction Optimization : Maintain stoichiometric equivalence between the amine and HCl to avoid excess acid, which can degrade the product. Use anhydrous solvents (e.g., ethanol) to prevent hydrolysis .
  • Purification : Recrystallization from ethanol/ether mixtures improves purity (>98%). Monitor via HPLC or LC-MS to confirm absence of by-products like unreacted amine or degradation impurities .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Analysis : ¹H and ¹³C NMR verify the methyl group (δ ~2.3 ppm for CH₃N) and phenoxy moiety (aromatic protons at δ ~6.8–7.4 ppm). Compare with reference spectra for analogous hydrochlorides .
  • Mass Spectrometry : HRMS should match the molecular ion [M+H]⁺ (calc. for C₁₀H₁₅ClNO⁺: 224.08). Deviations >2 ppm suggest impurities .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λmax ~255 nm) or LC-MS/MS for enhanced sensitivity. Key parameters:

  • Column : C18, 3.5 µm particle size.
  • Mobile Phase : Acetonitrile/0.1% formic acid in water (70:30 v/v).
  • Validation : Include recovery studies (spiked serum samples) and limit of detection (LOD < 0.1 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Experimental Design : Expose the compound to buffers (pH 1–12) at 40°C/75% RH for 28 days. Monitor degradation via UPLC-PDA.
  • Data Analysis : Use Arrhenius modeling to predict shelf-life. Note that degradation peaks at pH >10 (amide hydrolysis) require orthogonal validation (e.g., NMR for hydrolyzed products) .

Q. What strategies are effective for separating enantiomers of this compound?

  • Methodological Answer : Chiral chromatography or enzymatic resolution:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention time differences >2 min indicate baseline separation .
  • Enzymatic Kinetic Resolution : Lipase-catalyzed acylation in organic solvents (e.g., tert-butanol) selectively modifies one enantiomer. Monitor conversion via polarimetry .

Q. How should researchers address discrepancies in bioactivity data across in vitro and in vivo models?

  • Methodological Answer : Systematically evaluate pharmacokinetic and pharmacodynamic variables:

  • In Vitro : Assess receptor binding affinity (e.g., serotonin receptors) using radioligand displacement assays. IC₅₀ values <1 µM suggest high potency .
  • In Vivo : Adjust for bioavailability factors (e.g., plasma protein binding, metabolism). Use microdialysis to measure free drug concentrations in target tissues .

Q. What are the best practices for impurity profiling of this compound in pharmaceutical formulations?

  • Methodological Answer : Follow ICH Q3A guidelines:

  • Impurity Identification : Use LC-HRMS to detect trace impurities (e.g., desmethyl analogs, oxidation by-products). Compare fragmentation patterns with synthetic standards .
  • Quantification : Set thresholds at 0.1% for unknown impurities and 0.5% for known degradants. Validate using forced degradation studies (heat, light, oxidation) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the phenoxy group .
  • Analytical Validation : Cross-validate HPLC methods with NMR for structural confirmation .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate stability data with environmental factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-phenoxypropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-phenoxypropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.